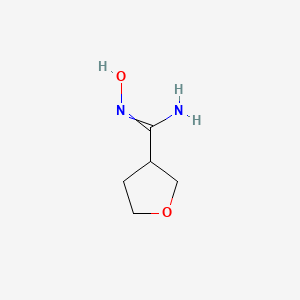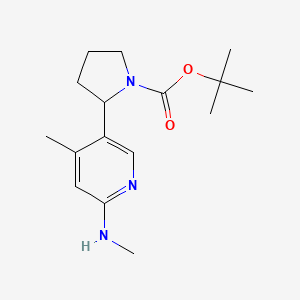
3-Hydroxy-2-methoxybutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-methoxybutanoic acid is an organic compound with the molecular formula C5H10O4 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) on its carbon chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methoxybutanoic acid typically involves the hydroxylation of 2-methoxybutanoic acid. This can be achieved through various chemical reactions, including:
Hydroxylation: Using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of catalysts like iron or copper salts.
Esterification and Hydrolysis: Starting from 2-methoxybutanoic acid esters, followed by hydrolysis to yield the desired hydroxy acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxyl group can yield alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Iron or copper salts for hydroxylation, palladium on carbon (Pd/C) for hydrogenation.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Hydroxy-2-methoxybutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-Hydroxy-2-methoxybutanoic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways.
Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.
Antioxidant Activity: Its hydroxyl group can scavenge free radicals, providing antioxidant protection.
相似化合物的比较
2-Hydroxy-3-methoxybutanoic acid: Similar structure but with different positioning of the hydroxyl and methoxy groups.
3-Hydroxy-2-methylbutanoic acid: Differing by the presence of a methyl group instead of a methoxy group.
Uniqueness: 3-Hydroxy-2-methoxybutanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
属性
分子式 |
C5H10O4 |
|---|---|
分子量 |
134.13 g/mol |
IUPAC 名称 |
3-hydroxy-2-methoxybutanoic acid |
InChI |
InChI=1S/C5H10O4/c1-3(6)4(9-2)5(7)8/h3-4,6H,1-2H3,(H,7,8) |
InChI 键 |
OSIDJZDSLWJACU-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(=O)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





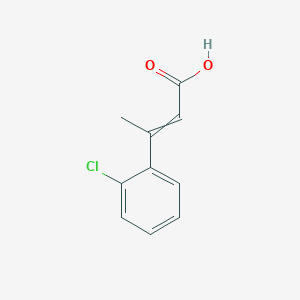
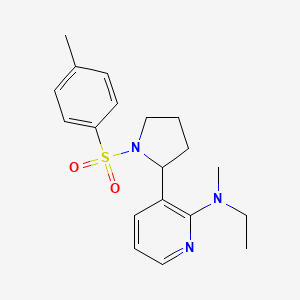

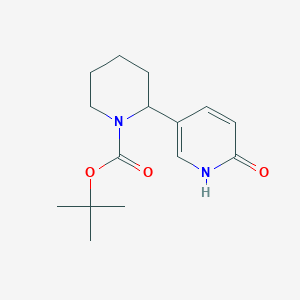

![3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B11818585.png)
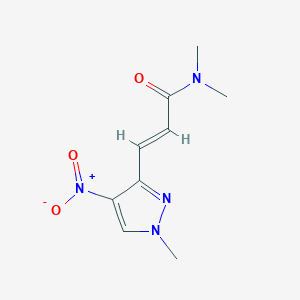
![2-(3,5-Dichloro-4-methoxyphenyl)benzo[d]oxazole](/img/structure/B11818604.png)

